(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has explored various synthesis methods and chemical properties of compounds closely related to (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol. For instance, a novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method involves an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature in high yields without any catalyst or activation, indicating a broad spectrum of biological activities (Shaabani et al., 2009). Similarly, the synthesis of 1,2-dihydrocyclobuta[e]tropolone through ring-enlargement demonstrates the chemical versatility and potential applications of related compounds in synthetic chemistry (Sato et al., 1978).
Medicinal Chemistry and Biological Activity
Compounds with the 1,3-diazepine moiety, analogous to the structural features in this compound, are highlighted for their significant applications in medicinal chemistry. They are present in biologically active compounds including natural products, and are used in designing compounds displaying a wide range of biological activities. This structure is found in clinically used anticancer compounds, β-lactamase inhibitors, and has applications in enzyme inhibitors and GPCR ligands development (Malki et al., 2021).
Synthetic Applications
The development of methods for constructing complex molecular frameworks, such as benzo[e][1,4]diazepin-3-ones and bicyclic 1,2-diazetidines, showcases the synthetic utility of closely related compounds. These methodologies offer new routes to diverse seven-membered ring lactams and versatile synthetic intermediates, respectively. Such compounds could serve as valuable tools in drug discovery and development, emphasizing the role of this compound and related structures in facilitating the synthesis of potentially bioactive molecules (Geng et al., 2019); (Britten et al., 2019).
Properties
IUPAC Name |
(1S,2S)-2-(1,4-diazepan-1-yl)-1-methylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(13)4-3-9(10)12-7-2-5-11-6-8-12/h9,11,13H,2-8H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVTEJMSDHIOA-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N2CCCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1N2CCCNCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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